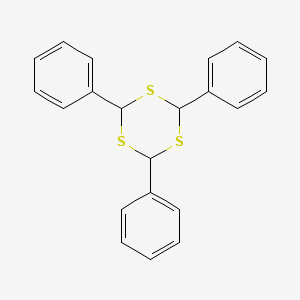

2,4,6-Triphenyl-1,3,5-trithiane

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

531-05-5 |

|---|---|

分子式 |

C21H18S3 |

分子量 |

366.6 g/mol |

IUPAC 名称 |

2,4,6-triphenyl-1,3,5-trithiane |

InChI |

InChI=1S/C21H18S3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,19-21H |

InChI 键 |

HJHSNTOTXYILIV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2SC(SC(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

产品来源 |

United States |

Synthetic Methodologies for 2,4,6 Triphenyl 1,3,5 Trithiane and Its Derivatives

Trimerization Reactions of Thiocarbonyl Precursors

The formation of the 2,4,6-triphenyl-1,3,5-trithiane ring system is predominantly achieved through the trimerization of thiobenzaldehyde, a reaction that can be influenced by catalysts and reaction conditions to control stereochemical outcomes.

Acid-Catalyzed Trimerization of Aromatic Thioketones

The principal route to this compound involves the acid-catalyzed trimerization of thiobenzaldehyde. Thioaldehydes and thioketones are reactive species that readily undergo trimerization to form the more stable six-membered 1,3,5-trithiane (B122704) ring. wikipedia.org This process is often facilitated by the presence of an acid catalyst, which protonates the thiocarbonyl sulfur, increasing the electrophilicity of the carbon and promoting the cyclization cascade.

The reaction typically proceeds by generating thiobenzaldehyde in situ, which then trimerizes. While a variety of acids can be employed, the efficiency and yield can be dependent on the specific catalyst and reaction conditions used.

Stereoselective Formation of this compound Isomers

The trimerization of thiobenzaldehyde can result in two diastereomeric forms of this compound: the cis (or α) isomer, where all three phenyl groups are on the same side of the trithiane ring, and the trans (or β) isomer, where one phenyl group is on the opposite side to the other two. The formation of these isomers is a critical aspect of the synthesis, with the potential for stereocontrol being a key area of research.

The ratio of these isomers can be influenced by the reaction conditions, such as the choice of solvent and the nature of the acid catalyst. For instance, thermodynamic control, often achieved at higher temperatures or with stronger acids, may favor the more stable isomer. Conversely, kinetic control at lower temperatures may lead to a different isomeric ratio. The separation of these isomers can be achieved by techniques such as fractional crystallization, allowing for the isolation of the pure α and β forms.

Derivatization via 1,3,5-Trithiane Carbanion Intermediates

The 1,3,5-trithiane ring, particularly when substituted with hydrogen atoms on the carbons, can be deprotonated to form stabilized carbanions. The presence of the adjacent sulfur atoms enhances the acidity of these protons and stabilizes the resulting negative charge. These carbanions are potent nucleophiles and serve as key intermediates for the derivatization of the trithiane core. The generation of the carbanion is typically achieved by treating the trithiane with a strong base, such as an organolithium reagent (e.g., n-butyllithium), in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

Nucleophilic Alkylation of 1,3,5-Trithiane Carbanions

Once formed, the 1,3,5-trithiane carbanion can readily react with a variety of electrophiles in nucleophilic alkylation reactions. This allows for the introduction of alkyl or arylalkyl side chains onto the trithiane ring. The reaction is typically carried out by adding an alkyl halide to the solution of the lithiated trithiane. The nucleophilic carbanion attacks the electrophilic carbon of the alkyl halide in an S(_N)2 reaction, forming a new carbon-carbon bond. This methodology provides a versatile route to a wide range of 2-substituted-1,3,5-trithianes.

Addition Reactions with Carbonyl Compounds

The nucleophilic 1,3,5-trithiane carbanion can also undergo addition reactions with carbonyl compounds, such as aldehydes and ketones. This reaction is analogous to the addition of Grignard or organolithium reagents to carbonyls. The carbanion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate with an alkoxide ion. Subsequent aqueous workup protonates the alkoxide to yield a hydroxyalkyl-substituted 1,3,5-trithiane. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of complex alcohols.

Reactions with Nitriles to Form Ketimines

The reaction of 1,3,5-trithiane carbanions with nitriles provides a pathway to ketimine intermediates. In a manner similar to the reaction of Grignard reagents with nitriles, the nucleophilic trithiane carbanion adds to the electrophilic carbon of the nitrile group. chemistrysteps.comucalgary.camasterorganicchemistry.com This addition breaks the carbon-nitrogen triple bond and, after an initial workup, forms an imine (specifically, a ketimine, as the carbon of the original nitrile is bonded to the trithiane and another carbon group).

Desilylation Approaches for this compound Synthesis

A significant pathway to obtaining this compound involves the removal of silyl (B83357) groups from precursor molecules. This desilylation process can be controlled to achieve specific stereochemical outcomes.

Stereospecific Conversion from Silylated 1,3,5-Trithianes

Research has demonstrated a stereospecific method for the synthesis of the two isomers of this compound through the desilylation of silylated 1,3,5-trithiane precursors. The starting materials for this process are the α-(cis,trans) and β-(cis,cis) isomers of 2,4,6-triphenyl-2,4,6-tris(trimethylsilyl)-1,3,5-trithiane. These precursors are themselves synthesized from the acid-catalyzed trimerization of trimethylsilylphenyl thioketone.

The key to the stereospecific conversion is the use of a fluoride (B91410) ion source, which selectively cleaves the silicon-carbon bond. This reaction proceeds with retention of the original stereochemistry of the silylated trithiane. Therefore, desilylation of the α-trimer yields the corresponding α-isomer of this compound, while the β-trimer is converted to the β-isomer. This method provides a controlled and predictable route to specific stereoisomers of the target compound.

Novel C-S Bond Formation Strategies Involving 1,3,5-Trithiane

The formation of the 1,3,5-trithiane ring itself represents a key C-S bond-forming process. A common and effective method for creating this heterocyclic system is the acid-catalyzed cyclotrimerization of thioaldehydes, such as thiobenzaldehyde.

Reactions with Stabilized Carbocations

The acid-catalyzed trimerization of thiobenzaldehyde to form this compound inherently involves the formation and reaction of stabilized carbocationic intermediates. The general mechanism is initiated by the protonation of the sulfur atom of a thiobenzaldehyde molecule by an acid catalyst. This protonation makes the carbon atom of the thio-carbonyl group more electrophilic.

A second molecule of thiobenzaldehyde can then act as a nucleophile, with its sulfur atom attacking the electrophilic carbon of the protonated molecule. This initial C-S bond formation generates a dimeric intermediate that contains a stabilized carbocation. The positive charge is delocalized through resonance with the sulfur atoms and the phenyl ring.

This dimeric carbocation is then attacked by a third molecule of thiobenzaldehyde. Subsequent intramolecular cyclization and loss of a proton regenerates the acid catalyst and yields the stable six-membered this compound ring. The stability of the benzylic carbocation intermediates, enhanced by the presence of the sulfur atoms, facilitates this cyclotrimerization process, making it an efficient method for the synthesis of the trithiane ring system.

Advanced Structural Characterization and Stereochemical Analysis of 2,4,6 Triphenyl 1,3,5 Trithiane

Single Crystal X-ray Diffraction and NMR Studies: Decoding the Solid-State Architecture

The spatial arrangement of the atoms within 2,4,6-Triphenyl-1,3,5-trithiane has been a subject of scientific investigation, revealing the existence of two primary isomers, denoted as the α- and β-forms. The determination of their precise structures in the solid state has been accomplished through a combination of powerful analytical techniques, primarily single-crystal X-ray diffraction and NMR spectroscopy.

Elucidation of the β-Form Crystal Structure: An All-cis Affair

The β-isomer of this compound has been identified as the all-cis isomer. In this configuration, all three phenyl substituents are oriented on the same side of the 1,3,5-trithiane (B122704) ring. NMR spectroscopy has been instrumental in confirming this arrangement, showing a single type of trithiane ring hydrogen, which is indicative of a highly symmetrical structure. researchgate.net This symmetry strongly suggests that in the preferred conformation, all three bulky phenyl groups occupy equatorial positions to minimize steric hindrance.

While detailed single-crystal X-ray diffraction data for the β-form is not widely available in the surveyed literature, the insights from NMR spectroscopy provide a clear picture of its stereochemistry.

Conformational Analysis of the 1,3,5-Trithiane Ring in the Solid State: A Tale of Two Conformations

The six-membered 1,3,5-trithiane ring is not planar and, much like cyclohexane, can adopt various puckered conformations to alleviate ring strain. The most common of these are the chair and boat conformations, with the chair form generally being more stable.

While the twist-boat conformation represents a possible, albeit generally less stable, conformation for six-membered rings, specific studies focusing on the twist-boat conformation of this compound are not prominently featured in the reviewed scientific literature. The significant steric bulk of the three phenyl groups likely disfavors the boat and twist-boat conformations due to increased flagpole and torsional interactions.

For both the α- and β-isomers of this compound, the chair conformation is the predominant form. researchgate.net In the case of the β-isomer (the all-cis form), the most stable arrangement is a chair conformation where all three phenyl groups occupy the more spacious equatorial positions. This orientation minimizes the highly unfavorable 1,3-diaxial interactions that would occur if the bulky phenyl groups were in axial positions.

The α-isomer, identified as the cis,trans-isomer, also adopts a puckered chair structure. researchgate.net In this isomer, two phenyl groups are on one side of the ring (cis) while the third is on the opposite side (trans). This necessarily means that in a chair conformation, one phenyl group will be in an axial position while the other two are equatorial, or vice-versa. Given the significant steric demand of the phenyl group, the conformation with two equatorial phenyl groups and one axial phenyl group is expected to be the more stable of the two possible chair forms.

Analysis of Endocyclic Bond Angles and Dihedral Angles

Table 1: Postulated Endocyclic Torsion Angles for β-2,4,6-Triphenyl-1,3,5-trithiane in a Chair Conformation

| Atoms (S-C-S-C) | Expected Dihedral Angle (°) |

| S1-C2-S3-C4 | ~60 |

| C2-S3-C4-S5 | ~-60 |

| S3-C4-S5-C6 | ~60 |

| C4-S5-C6-S1 | ~-60 |

| S5-C6-S1-C2 | ~60 |

| C6-S1-C2-S3 | ~-60 |

Note: These are idealized values for a chair conformation and may deviate in the actual molecule due to substituent effects.

Influence of Steric Hindrance on Ring Conformation

The conformation of the 1,3,5-trithiane ring in this compound is overwhelmingly dictated by the steric hindrance imposed by the three large phenyl substituents. The strong preference for the phenyl groups to occupy equatorial positions in the chair conformation is a direct consequence of avoiding steric repulsion.

In an axial position, a phenyl group would experience significant 1,3-diaxial interactions with the other axial substituents (in this case, the other two axial hydrogens on the trithiane ring). These repulsive forces would destabilize the conformation. By adopting an equatorial orientation, the phenyl groups are pointed away from the ring, minimizing these unfavorable interactions and leading to a more stable molecular structure. This principle is the primary driving force behind the observed chair conformation with equatorial phenyl groups in the β-isomer. researchgate.net

Spectroscopic Characterization Techniques

The structural elucidation and analysis of this compound rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, the nature of chemical bonds, and the behavior of the compound under specific conditions, such as the formation of radical species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The protons of the three phenyl groups would be expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The protons on the trithiane ring, being benzylic and adjacent to two sulfur atoms, would likely resonate as a singlet at a distinct chemical shift. For the parent compound, 1,3,5-trithiane, the methylene (B1212753) protons appear as a singlet at approximately 4.28 ppm in DMSO-d₆. nih.govchemicalbook.com The phenyl substitution in this compound would shift this value.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the phenyl rings and the carbons of the trithiane ring. The carbons of the phenyl rings would appear in the aromatic region (typically 120-140 ppm). The carbons of the trithiane ring, each bonded to a phenyl group and two sulfur atoms, would have a characteristic chemical shift. For comparison, in 2,4,6-triphenyl-1,3,5-triazine (B147588), a related heterocyclic compound, the triazine ring carbons appear at approximately 171 ppm, and the phenyl carbons are observed between 128 and 136 ppm. researchgate.netbldpharm.com

A commercial supplier, ChemicalBook, indicates the availability of ¹H NMR and ¹³C NMR spectra for this compound, though the spectral data itself is not provided. chemicalbook.com

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.2 - 7.8 | Multiplet | Phenyl protons |

| ¹H | ~5.0 - 5.5 | Singlet | Trithiane ring protons (CH) |

| ¹³C | ~125 - 135 | Multiple signals | Phenyl carbons |

| ¹³C | ~50 - 60 | Single signal | Trithiane ring carbons (CH) |

Note: The predicted chemical shifts are estimations based on general principles and data from related compounds and may differ from experimental values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the C-H bonds of the aromatic rings, the C-C bonds within the phenyl groups, the C-S bonds of the trithiane ring, and the C-H bonds of the trithiane ring.

A reference in ChemicalBook indicates the existence of an IR spectrum for this compound, but the actual spectrum is not accessible. chemicalbook.com Based on the molecular structure, the following table summarizes the expected characteristic IR absorption bands.

Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Phenyl) |

| 1600 - 1450 | C=C stretch | Aromatic (Phenyl) |

| ~1200 - 1000 | C-H in-plane bend | Aromatic (Phenyl) |

| ~900 - 675 | C-H out-of-plane bend | Aromatic (Phenyl) |

| ~800 - 600 | C-S stretch | Thioether (Trithiane ring) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While stable in its ground state, this compound can potentially form radical species under certain conditions, such as through oxidation or photolysis.

Oxidation of the trithiane ring could lead to the formation of a sulfur-centered radical cation. The EPR spectra of sulfur-containing radicals are characterized by their g-values, which are often shifted from the free-electron value (g ≈ 2.0023) due to the large spin-orbit coupling of the sulfur atom.

Studies on the photolysis of cyclic sulfides have shown the formation of sulfur-centered radicals. researchgate.netcdnsciencepub.com For instance, the photolysis of cyclic sulfides can yield diradicals of the type •CH₂—(CH₂)n—S•. researchgate.netcdnsciencepub.com The EPR spectra of such adsorbed radicals exhibit enhanced thermal stability and a shift of the highest sulfur g-value to higher fields. researchgate.net In the case of this compound radical cation, one would expect a complex EPR spectrum due to the presence of three sulfur atoms, with the unpaired electron potentially delocalized over the trithiane ring. The g-factor anisotropy would provide information about the electronic environment of the sulfur radical.

Alternatively, radical formation could occur at one of the methine carbons of the trithiane ring, leading to a carbon-centered radical. Such radicals can be formed from thioethers and related compounds. rsc.org The EPR spectra of carbon-centered radicals typically show g-factors close to the free-electron value. nih.gov However, the presence of adjacent sulfur atoms would influence the g-factor, shifting it to slightly higher values in the range of 2.003–2.004. nih.gov Hyperfine coupling of the unpaired electron with the protons on the trithiane ring and potentially with the protons of the phenyl groups would lead to a complex splitting pattern in the EPR spectrum, which would be crucial for the definitive identification of the radical structure.

Mechanistic Investigations of 2,4,6 Triphenyl 1,3,5 Trithiane Reactivity

Photochemistry and Photolytic Pathways of 2,4,6-Triphenyl-1,3,5-trithiane

The photoreactivity of this compound, along with other 1,3,5-trithiane (B122704) derivatives, has been elucidated through a combination of steady-state irradiation and time-resolved laser flash photolysis techniques. These studies have provided a comprehensive picture of the photoproducts formed and the mechanisms governing their formation.

In the laser flash photolysis of this compound, a transient absorption band is observed at 420 nm. researchgate.net This transient is distinct from the final photoproducts and its decay is directly correlated with the formation of the primary stable photoproducts. researchgate.net

The primary photoproducts identified from the photolysis of this compound are dithioesters. researchgate.net Specifically, upon irradiation, the trithiane ring opens to form a dithioester with the structure C₆H₅C(=S)SCH(C₆H₅)SCH₂C₆H₅. researchgate.net These dithioesters are characterized by a strong absorption band around 310 nm. researchgate.net

Further irradiation leads to the formation of secondary photoproducts, which are shorter dithioesters of the form C₆H₅C(=S)SCH₂C₆H₅. researchgate.net The identification of these products has been accomplished through various analytical and spectroscopic methods. researchgate.net

The key step in the photochemistry of this compound is the cleavage of a carbon-sulfur bond within the six-membered ring. Mechanistic studies have provided strong evidence regarding the nature of this bond-breaking process.

While both homolytic and heterolytic C-S bond cleavage are possible upon photoexcitation, evidence points towards a predominantly heterolytic cleavage in the photolysis of 1,3,5-trithianes. researchgate.netresearchgate.net The nature of the intermediates observed and the products formed support a mechanism where the C-S bond breaks to form an ion pair. researchgate.net Methanol-scavenging experiments in studies of related 1,3,5-trithianes have lent credibility to the notion that the key intermediate possesses significant bipolar character, which arises from heterolytic cleavage. icm.edu.pl

Laser flash photolysis studies have identified a transient intermediate, designated as (I), which is formed following the initial C-S bond cleavage. researchgate.net This intermediate is believed to have significant bipolar or biradical-like character. researchgate.neticm.edu.pl For the 2,4,6-triphenyl derivative, this intermediate exhibits an absorption maximum at 420 nm. researchgate.net The decay of this transient species directly correlates with the appearance of the dithioester photoproduct, indicating that it is the precursor to the stable products. researchgate.net The formation of this intermediate is a monophotonic process. researchgate.net However, in the case of the triphenyl derivatives, an additional biphotonic pathway for the formation of dithioesters has also been observed during laser flash photolysis experiments. researchgate.net

The efficiency of the photochemical reactions of 1,3,5-trithianes has been quantified through the measurement of quantum yields. For the related β-2,4,6-trimethyl-1,3,5-trithiane, the quantum yield for its disappearance (Φβ-TMT) upon irradiation in acetonitrile (B52724) was determined to be 0.43. researchgate.net The quantum yields for the formation of the primary thioester photoproduct and the isomerization to the α-isomer were 0.32 and 0.10, respectively. researchgate.net

For the 2,4,6-triphenyl derivatives, it was found that the quantum yields for the formation of the dithioester, RC(=S)SCH(R)SCH₂R, determined from steady-state photolysis matched those from laser flash photolysis experiments, after accounting for the biphotonic formation of the product in the latter. researchgate.net

Investigation of Biphotonic Pathways in Product Formation

Scientific investigations into the biphotonic pathways for this compound are not extensively documented in publicly available literature. However, studies on the structurally analogous compound, 2,4,6-triphenyl-1,3,5-triazine (B147588), offer insights into the potential for two-photon absorption (2PA) in such triphenyl-substituted heterocyclic systems.

Research on various extended 2,4,6-triphenyl-1,3,5-triazine derivatives has explored their two-photon excited fluorescence (TPEF). mdpi.com These studies measure the two-photon absorption cross-sections in the near-infrared range (700–1000 nm). mdpi.com For certain derivatives, a higher-energy absorption band is observed between approximately 270–325 nm. mdpi.com While s-triazines functionalized with electron-releasing groups generally exhibit good two-photon absorption, they also show a reduced transparency window in the visible spectrum. mdpi.com The investigation of these triazine analogues suggests that the triphenyl-substituted core is conducive to nonlinear optical properties, which are often rationalized with the aid of density functional theory (DFT) calculations. mdpi.com

Further studies on other molecular systems, such as substituted enediynes and thioxanthones, have shown that donor-acceptor structures can enhance two-photon absorption cross-sections. nih.govpurdue.edu Theoretical computations, including time-dependent density functional theory (TD-DFT), have been instrumental in understanding the electronic transitions involved in these biphotonic processes. nih.govpurdue.edu Although these findings relate to different classes of compounds, they underscore the general principles that would govern biphotonic pathways in complex organic molecules like this compound. Direct experimental studies are needed to confirm and characterize such pathways for the trithiane compound itself.

Radiation Chemistry and Radical Formation in this compound Systems

The study of radiation's effects on this compound provides critical information on its stability and the formation of reactive radical species.

Gamma-Irradiation Studies on Trithiane Derivatives

Electron spin resonance (ESR) spectroscopy has been employed to study the radicals formed upon gamma-irradiation of 1,3,5-trithiane and its derivatives at room temperature. osti.gov These studies reveal that the substitution pattern on the trithiane ring significantly influences the nature of the resulting radicals. osti.gov

For aliphatic trithianes, such as the parent 1,3,5-trithiane and its trimethyl-substituted derivatives, radical formation occurs primarily through the loss of a hydrogen atom. osti.gov In contrast, for both the α- and β-isomers of this compound, the primary radical species observed are the parent radical cations. osti.gov This indicates that the phenyl substituents stabilize the positive charge, making the loss of an electron from the parent molecule a more favorable process than C-H bond cleavage. osti.gov

In addition to the primary radical cations, R-S• type radicals were observed in the ESR spectra of all the irradiated trithianes, including the triphenyl derivatives. osti.gov The formation of these species suggests that C-S bond scission can also occur as part of the radiation-induced decomposition pathway. The presence of these radical intermediates is crucial in understanding the subsequent chemical transformations, such as radiation-induced polymerization. osti.gov

Table 1: Radicals Formed from Gamma-Irradiation of Trithiane Derivatives

| Compound | Primary Radical Species | Other Observed Radicals |

|---|---|---|

| 1,3,5-Trithiane | Radicals from H-atom loss | R-S• type radicals |

| α- & β-2,4,6-Trimethyl-1,3,5-trithiane | Radicals from H-atom loss | R-S• type radicals |

| α- & β-2,4,6-Triphenyl-1,3,5-trithiane | Parent radical cations | R-S• type radicals |

Temperature Dependence of Radical Stability

The phenyl groups in the this compound radical cation are expected to confer significant resonance stabilization. This delocalization of the unpaired electron and positive charge over the aromatic rings generally leads to greater stability compared to radicals without such stabilizing features. Consequently, it is plausible that the radical cation of this compound would be more stable at room temperature than the radicals formed from unsubstituted 1,3,5-trithiane. osti.gov However, without specific experimental data on the decay kinetics of these radicals at various temperatures, this remains a qualitative assessment.

Hydrolytic Decomposition Pathways of Substituted 1,3,5-Trithianes

The 1,3,5-trithiane ring is a cyclic trithioacetal. wikipedia.org The hydrolytic stability of thioacetals, and thus trithianes, is a key aspect of their chemistry. Generally, thioacetals are stable under neutral and basic conditions but can be hydrolyzed to the corresponding carbonyl compounds and thiols under acidic conditions.

The accepted mechanism for the acid-catalyzed hydrolysis of a thioacetal involves the initial protonation of one of the sulfur atoms by an acid (H-A). This is followed by the departure of a thiol molecule to form a sulfenium ion, which is stabilized by resonance. Water then acts as a nucleophile, attacking the carbocationic center. Subsequent deprotonation and protonation steps lead to the formation of a hemithioacetal, which then eliminates the second thiol molecule to yield the protonated carbonyl compound. A final deprotonation step regenerates the acid catalyst and gives the final carbonyl product.

For a substituted 1,3,5-trithiane like this compound, this pathway would lead to the formation of benzaldehyde (B42025) and hydrogen sulfide (B99878) upon complete hydrolysis. The reaction would likely proceed stepwise, with the ring opening to form linear intermediates before complete decomposition.

It is important to note that while this is the general pathway for thioacetal hydrolysis, the specific reaction conditions (e.g., acid strength, temperature, solvent) and the nature of the substituents on the trithiane ring would influence the reaction rate. The phenyl groups in this compound could potentially affect the rate of hydrolysis through their electronic and steric effects. For instance, the parent compound, 1,3,5-trithiane, can undergo chlorination in the presence of water to yield chloromethyl sulfonyl chloride, demonstrating a different reactivity pathway under specific oxidative and aqueous conditions. wikipedia.org

Advanced Applications of 2,4,6 Triphenyl 1,3,5 Trithiane in Materials Science and Polymer Chemistry

Application as Co-initiators in Photopolymerization Systems

A thorough review of publicly available scientific literature and research databases reveals no specific studies on the application of 2,4,6-Triphenyl-1,3,5-trithiane as a co-initiator in photopolymerization systems. Consequently, data regarding its mechanism of radical production, triplet state quenching kinetics, photochemical efficiency, and the role of its hydrogen-donating ability in polymerization is not available. Research in photopolymerization has extensively focused on other classes of compounds, such as those based on the 1,3,5-triazine (B166579) core.

Exploration in Organic Electronics (General Trithiane Derivatives)

While direct applications of this compound in organic electronics are not documented, the broader class of sulfur-containing heterocyclic compounds, particularly fused-thiophene derivatives, has been extensively explored for its semiconductor properties. These materials are crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Fused-thiophene derivatives like dithieno[3,2-b:2′,3′-d]thiophene (DTT) are of particular interest due to their rigid, planar molecular structure and extended π-conjugation. researchgate.net These characteristics facilitate strong π-π stacking and intermolecular S-S interactions in the solid state, which in turn enhance charge transport pathways. researchgate.net For instance, solution-processable small molecules based on a benzo[b]thieno[2,3-d]thiophene (BTT) core have been synthesized and tested in OFETs. mdpi.com These devices exhibited promising electrical performance, demonstrating the potential of sulfur-rich heterocyclic cores in electronic applications. mdpi.com

The performance of OFETs often depends on the specific molecular structure, the solvent used for solution processing, and the substrate annealing temperature. mdpi.com

Table 1: Performance of OFETs based on Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives

| Compound | Carrier Mobility (cm²/Vs) | Current On/Off Ratio | Deposition Method |

| Compound 3 (BTT Derivative) | 0.005 | > 10⁶ | Solution-Shearing |

| Compound 2 (BTT Derivative) | ~0.0005 | - | Solution-Shearing |

Data sourced from MDPI, 2023. mdpi.com

Utilization in Ion-Selective Electrode Development (General Trithiane Core)

The development of ion-selective electrodes (ISEs) relies on ionophores—compounds that selectively bind specific ions. While there is no specific research detailing the use of a this compound core as an ionophore, other heterocyclic and macrocyclic structures are widely used for this purpose.

The fundamental principle involves a preorganized cavity within the ionophore's structure that is complementary to the target ion in size, charge, and geometry. For example, triazolophanes, which are macrocyclic compounds, have been shown to act as effective ionophores for halide anions. nih.gov Their selectivity is governed by hydrogen bonding interactions between the C-H groups of the cavity and the anion. nih.gov By modifying the structure, such as by introducing pyridyl moieties, the binding mode and selectivity can be altered, adding dipole-promoted forces to the hydrogen bonding. nih.gov

Another example is the use of a triaza-dioxo-ditolylcycloseptadecane (TADODTSD) macrocycle as an ionophore in a PVC-based membrane electrode for the selective detection of Cr(III) ions. abechem.com This electrode demonstrated a Nernstian response and a low detection limit, highlighting the efficacy of complex heterocyclic cores in designing selective sensors. abechem.com

Table 2: Characteristics of Ion-Selective Electrodes Based on Heterocyclic Cores

| Ionophore Core | Target Ion | Selectivity | Detection Limit (mol/L) | Response Time |

| Pyridyl-containing Triazolophane | Iodide (I⁻) | Anti-Hofmeister | Sub-micromolar | - |

| TADODTSD | Chromium (Cr³⁺) | High for Cr(III) | 8.0 x 10⁻⁸ | 7 seconds |

Data sourced from PubMed, 2011 and Analytical and Bioanalytical Electrochemistry, 2018. nih.govabechem.com

Involvement in Radiation-Induced Polymerization Processes

Extensive investigation into the scientific literature reveals a notable absence of direct research concerning the involvement of this compound in radiation-induced polymerization processes. While the principles of radiation-induced polymerization are well-established for a variety of monomers and the solid-state polymerization of other cyclic trimers, such as 1,3,5-trioxane, has been explored, specific studies detailing the behavior of this compound under high-energy radiation to induce polymerization are not presently available in the reviewed scientific domain.

Radiation-induced polymerization is a technique that utilizes high-energy radiation, such as gamma rays or electron beams, to initiate polymerization. nih.gov This method can be advantageous as it can often be carried out at lower temperatures and without the need for chemical initiators. nih.gov The process typically involves the formation of reactive species, such as free radicals or ions, upon irradiation of the monomer, which then propagate to form polymer chains. nih.govyoutube.com

The solid-state polymerization of cyclic monomers is a field of interest as it can lead to polymers with high crystallinity and specific morphologies. rsc.orgresearchgate.net For instance, the radiation-induced solid-state polymerization of 1,3,5-trioxane, the oxygen analog of 1,3,5-trithiane (B122704), has been shown to produce high molecular weight polyoxymethylene. rsc.org It is plausible that cyclic sulfur compounds like trithianes could undergo similar ring-opening polymerization under irradiation, potentially leading to the formation of poly(thioether)s. However, the presence of the bulky phenyl substituents on the this compound ring would likely introduce significant steric hindrance, which could affect its ability to polymerize through this mechanism.

While there is research on the synthesis of poly(thioether)s through various other chemical routes, such as thiol-epoxy reactions and metal-catalyzed cross-coupling reactions, a direct link to radiation-induced polymerization initiated from this compound is not documented. The potential for this compound to act as a monomer in radiation-induced processes remains an unexplored area of polymer science. Further research would be necessary to determine if this compound can be polymerized using high-energy radiation and to characterize the properties of any resulting polymeric materials.

Isomerism and Stereochemical Considerations in 2,4,6 Triphenyl 1,3,5 Trithiane

Characterization of α- and β-Isomers (cis,trans and cis,cis Diastereomers)

2,4,6-Triphenyl-1,3,5-trithiane, also known as trithiobenzaldehyde, exists as two primary diastereomers, designated α and β. These isomers have been successfully separated and characterized using nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The β-isomer is identified as the all-cis diastereomer (cis,cis). In this configuration, all three phenyl groups are on the same side of the trithiane ring, occupying equatorial positions in the stable chair conformation. Its ¹H NMR spectrum is characterized by a single signal for the three methine protons on the trithiane ring, confirming that they are magnetically equivalent. researchgate.net

The α-isomer is the cis,trans diastereomer. This configuration has two phenyl groups on one side of the ring and the third on the opposite side. In its preferred chair conformation, this leads to two equatorial phenyl groups and one axial phenyl group. The key feature for its identification via ¹H NMR is the clear resolution of the trithiane ring protons into axial and equatorial types, with an integration ratio of 2:1. researchgate.net The presence of both axial and equatorial hydrogens confirms its cis,trans assignment. researchgate.net

Research has shown that for 2,4,6-tris(halophenyl)-1,3,5-trithianes, which are structurally related, the α-isomers (cis,trans) are the major products in most syntheses, a finding that corrected some earlier assumptions. researchgate.net

| Isomer | Diastereomeric Configuration | Substituent Orientation (Chair Conformation) | Key ¹H NMR Feature |

|---|---|---|---|

| α-Trithiobenzaldehyde | cis,trans | Two equatorial, one axial phenyl group | Axial and equatorial ring protons in a 2:1 ratio researchgate.net |

| β-Trithiobenzaldehyde | cis,cis (all-cis) | Three equatorial phenyl groups | A single signal for the three equivalent ring protons researchgate.net |

Stereoselective Synthetic Routes to Specific Isomers

The synthesis of this compound typically involves the acid-catalyzed trimerization of thiobenzaldehyde. The stereochemical outcome of this reaction is influenced by the reaction conditions. Studies on the synthesis of various 2,4,6-tris(halophenyl)-1,3,5-trithianes have demonstrated that the α-isomer (cis,trans) is often the major product. researchgate.net This indicates a thermodynamic preference for the diastereomer with two equatorial and one axial substituent over the all-equatorial (all-cis) β-isomer under many conditions. The isomers can be separated and purified by chromatography. researchgate.net While the standard synthesis provides a mixture, the predominance of the α-isomer suggests a degree of inherent stereoselectivity.

Conformational Isomerism and Dynamics

The conformational behavior of this compound is centered on the flexibility of the six-membered trithiane ring. Like cyclohexane, the 1,3,5-trithiane (B122704) ring adopts a puckered chair conformation as its most stable form. researchgate.net This is true for both the α- and β-isomers. researchgate.net

In the parent 1,3,5-trithiane, the chair form undergoes rapid ring inversion at room temperature, making the axial and equatorial protons indistinguishable by NMR spectroscopy. researchgate.net However, in the case of the substituted α- and β-trithiobenzaldehydes, the bulky phenyl groups significantly restrict this ring flipping.

For the β-isomer (all-cis) , the stable conformation is a chair with all three phenyl groups in equatorial positions to minimize steric hindrance.

For the α-isomer (cis,trans) , the chair conformation accommodates two phenyl groups in equatorial positions and one in an axial position. researchgate.net The clear distinction between axial and equatorial protons in the NMR spectrum of the α-isomer at room temperature indicates that the ring is locked in this specific chair conformation and not undergoing rapid inversion. researchgate.net This conformational rigidity is a key aspect of its stereochemistry.

Future Research Directions and Emerging Areas in 2,4,6 Triphenyl 1,3,5 Trithiane Chemistry

Development of Novel Synthetic Methodologies

The traditional synthesis of 1,3,5-trithianes involves the acid-catalyzed cyclic trimerization of the corresponding thioaldehyde; in this case, thiobenzaldehyde. wikipedia.org While effective, this approach often requires harsh conditions and may offer limited control over the formation of asymmetric or highly functionalized derivatives. The future of 2,4,6-triphenyl-1,3,5-trithiane synthesis lies in the development of more sophisticated and versatile methodologies.

Future research should focus on:

Advanced Catalysis: Investigating a broader range of catalysts beyond simple protic acids. This includes exploring Lewis acids, solid acid catalysts, and potentially metal-based catalysts to improve reaction yields, reduce reaction times, and enhance substrate scope.

Flow Chemistry: Implementing continuous flow synthesis could provide superior control over reaction parameters, such as temperature and residence time. This would be particularly valuable for managing the often unstable thioaldehyde intermediate, potentially leading to higher purity and safer reaction protocols.

Stepwise and Asymmetric Synthesis: Developing methods for the stepwise construction of the trithiane ring would enable the synthesis of non-symmetrical 1,3,5-trithianes with different aryl substituents. This would unlock a vast new library of compounds with tunable properties. Drawing inspiration from the sequential nucleophilic substitution methods used for cyanuric chloride to create asymmetric triazines could provide a conceptual blueprint. nih.govmdpi.com

In-depth Mechanistic Understanding of Complex Reactions

The reactivity of the this compound core is largely inferred from the behavior of its parent compound, 1,3,5-trithiane (B122704). wikipedia.orgyoutube.com A significant opportunity exists to build a detailed mechanistic understanding of its unique reactions.

Key areas for future mechanistic investigation include:

Oxidation Chemistry: The sulfur atoms in the trithiane ring are susceptible to oxidation. A systematic study of the oxidation of this compound would lead to the formation of a series of sulfoxide (B87167) and sulfone derivatives. Understanding the stereoselectivity of these oxidations and the properties of the resulting oxidized species is a critical research gap.

Ring-Opening Reactions: Investigating the conditions required for the controlled ring-opening of the trithiane core could lead to the development of novel sulfur-containing polymers. Mechanistic studies would be essential to control the polymerization process and tailor the properties of the resulting materials.

Deprotonation and Functionalization: The parent 1,3,5-trithiane can be deprotonated to form a lithiated species that acts as a masked formaldehyde (B43269) anion. wikipedia.org Exploring the deprotonation of the methylene (B1212753) protons in this compound and the subsequent reaction of the resulting carbanion with various electrophiles would open a new avenue for post-synthesis functionalization of the core structure.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict molecular properties and reaction pathways, guiding experimental efforts. For this compound, where experimental data is sparse, computational modeling is an invaluable starting point.

Future computational studies should aim to:

Determine Electronic Structure: Employing Density Functional Theory (DFT) to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is fundamental to predicting the molecule's electronic behavior, redox potentials, and potential as a component in electronic materials.

Simulate Reaction Pathways: Modeling the transition states and intermediates of potential reactions, such as oxidation or ring-opening, can provide mechanistic insights that are difficult to obtain experimentally. This predictive capability can help in designing more efficient synthetic routes and anticipating reaction outcomes. Such theoretical approaches have been used to rationalize the formation of triazines from different heterocyclic precursors. researchgate.net

Design and Synthesis of New Functional Materials

The incorporation of sulfur atoms and phenyl groups into a stable heterocyclic core makes this compound an attractive building block for new functional materials. The research in this area is nascent, especially when compared to the vast literature on materials derived from its triazine analogue. nih.govresearchgate.net

Promising directions for materials synthesis include:

Sulfur-Rich Polymers: Using the trithiane derivative as a monomer for polymerization could lead to polymers with high sulfur content. Such materials are known to exhibit high refractive indices, making them potentially useful for optical applications like lenses and coatings.

Coordination Polymers and MOFs: The sulfur atoms of the trithiane ring can act as coordination sites for metal ions. This opens the possibility of designing novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as porosity for gas storage, catalytic activity, or unique electronic behavior.

Liquid Crystals: While triazine-based cores have been used to create liquid crystalline materials, the trithiane core offers a different geometry and polarity. researchgate.net Attaching appropriate mesogenic groups to the phenyl rings of this compound could lead to new classes of liquid crystals with distinct phase behaviors.

Exploration of Unique Photophysical and Radiolytic Properties

The photophysical properties of this compound are currently uncharacterized. This stands in stark contrast to the well-documented luminescent properties of 2,4,6-triphenyl-1,3,5-triazine (B147588), which is used in applications like Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org

Future research should focus on:

常见问题

(Basic) What are the optimized synthetic routes for 2,4,6-Triphenyl-1,3,5-trithiane, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of thiobenzophenone derivatives with sulfur sources. A solvent-free microwave-assisted method achieves ~77% yield using stoichiometric sulfur and catalytic bases. Reaction temperature (80–120°C) and solvent polarity significantly affect isomer purity, as polar aprotic solvents (e.g., DMF) favor the major isomer (>95:5 ratio). Post-synthesis purification via column chromatography with petroleum ether/diethyl ether (9:1) is recommended to isolate the product .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H NMR : A singlet at δ 5.46 ppm corresponds to the three equivalent methylene protons bridging sulfur atoms. Aromatic protons appear as multiplets between δ 7.15–7.69 ppm due to phenyl ring substituents .

- ¹³C NMR : Peaks at δ 46.1 ppm (methylene carbons) and δ 126.2–137.9 ppm (aromatic carbons) confirm the trithiane core and phenyl attachments .

- Mass Spectrometry : A molecular ion peak at m/z 366 (M⁺, 34%) and fragment peaks at m/z 212 (C₆H₅S₂⁺) and 121 (C₆H₅S⁺) validate the structure .

(Advanced) How do stereoelectronic effects influence the conformational stability of this compound compared to its trioxane analogs?

Density Functional Theory (DFT) studies reveal that the trithiane’s chair conformation is stabilized by hyperconjugative interactions between sulfur lone pairs and σ*(C–S) antibonding orbitals. In contrast, trioxane analogs exhibit weaker stabilization due to oxygen’s higher electronegativity, reducing lone pair donation efficiency. The energy difference between chair and boat conformers in trithiane is ~3.5 kcal/mol lower than in trioxanes, explaining its higher thermal stability .

(Advanced) What strategies resolve contradictions between experimental crystallographic data and computational models for this compound?

Discrepancies often arise in bond angle predictions (e.g., S–C–S angles). While DFT models may underestimate angles by 2–3°, single-crystal X-ray diffraction confirms angles near 102–104°. To reconcile this, researchers should refine computational methods using hybrid functionals (e.g., B3LYP-D3) with dispersion corrections and compare against high-resolution crystallographic data .

(Basic) What are the thermal stability and decomposition profiles of this compound under inert and oxidative conditions?

Thermogravimetric analysis (TGA) shows stability up to 230°C under nitrogen, with decomposition onset at 250°C (weight loss ~80%). In air, oxidative degradation begins at 180°C, producing SO₂ and CO₂. Differential Scanning Calorimetry (DSC) reveals an endothermic melting peak at 146–149°C, consistent with its crystalline structure .

(Advanced) How can researchers leverage this compound in optoelectronic device fabrication, and what performance metrics have been reported?

The compound’s electron-deficient triazine core and extended π-conjugation make it suitable as an electron-transport layer in organic photovoltaics (OPVs). Devices incorporating trithiane derivatives exhibit power conversion efficiencies (PCE) up to 8.2% due to enhanced charge mobility (10⁻⁴ cm²/V·s) and low recombination rates. Its broad absorption band (300–450 nm) also supports use in blue-light-emitting diodes (LEDs) .

(Advanced) What methodologies address challenges in isolating minor isomers of this compound during synthesis?

Minor isomers (<5%) often form due to kinetic vs. thermodynamic control. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. Alternatively, recrystallization from toluene/hexane (1:3) at −20°C selectively precipitates the major isomer, achieving >99% purity .

(Basic) What computational tools are recommended for predicting the electronic properties of this compound?

- Molecular Orbital Analysis : Gaussian 16 with M06-2X/6-311+G(d,p) basis set calculates frontier orbitals (HOMO-LUMO gap ~4.1 eV).

- Electrostatic Potential Maps : Reveal electron-rich sulfur atoms and electron-deficient phenyl rings, guiding reactivity predictions .

(Advanced) How does substituting sulfur with oxygen or nitrogen in the trithiane core alter its chemical reactivity and applications?

Replacing sulfur with oxygen (trioxane) reduces electron affinity (from −2.7 eV to −1.9 eV) and increases solubility in polar solvents. Nitrogen substitution (triazine) enhances Lewis acidity, enabling coordination chemistry (e.g., Ag(I) complexes) and catalytic applications. These modifications also shift UV-Vis absorption maxima by 30–50 nm .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。